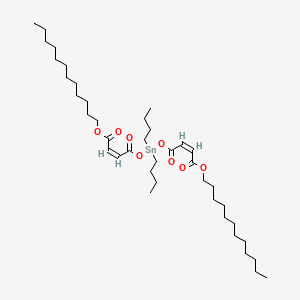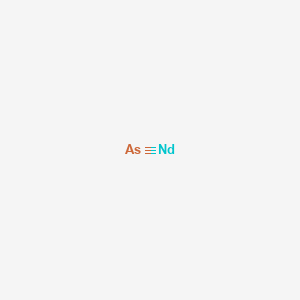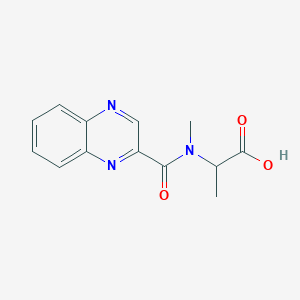
N-Methyl-N-(quinoxaline-2-carbonyl)alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(quinoxaline-2-carbonyl)alanine is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(quinoxaline-2-carbonyl)alanine typically involves the reaction of quinoxaline derivatives with alanine in the presence of a methylating agent. One common method is the copper-catalyzed quinoxalinone formation of 2-haloanilines and amino acids, followed by reduction and oxidation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as copper or palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and multicomponent reactions (MCRs) are often employed to achieve efficient and sustainable production .
化学反応の分析
Types of Reactions
N-Methyl-N-(quinoxaline-2-carbonyl)alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like vanadium (V) oxide.
Reduction: Reduction reactions can be carried out using agents such as aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Vanadium (V) oxide
Reducing agents: Aluminum hydride
Catalysts: Copper, palladium
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield quinoxalin-2-ones, while reduction can produce tetrahydroquinoxalines .
科学的研究の応用
N-Methyl-N-(quinoxaline-2-carbonyl)alanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of functional materials and agrochemicals.
作用機序
The mechanism of action of N-Methyl-N-(quinoxaline-2-carbonyl)alanine involves its interaction with specific molecular targets and pathways. The compound can intercalate with DNA, leading to the inhibition of DNA replication and transcription . This property makes it a potential candidate for anticancer and antimicrobial therapies.
類似化合物との比較
Similar Compounds
Quinoxaline: A basic structure with diverse biological activities.
Quinoline: Known for its applications in medicinal chemistry and drug discovery.
Echinomycin: A quinoxaline-containing antibiotic with potent antitumor activity.
Uniqueness
N-Methyl-N-(quinoxaline-2-carbonyl)alanine is unique due to its specific structure, which combines the quinoxaline moiety with an alanine residue. This combination imparts distinct biological activities and makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
21704-83-6 |
|---|---|
分子式 |
C13H13N3O3 |
分子量 |
259.26 g/mol |
IUPAC名 |
2-[methyl(quinoxaline-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C13H13N3O3/c1-8(13(18)19)16(2)12(17)11-7-14-9-5-3-4-6-10(9)15-11/h3-8H,1-2H3,(H,18,19) |
InChIキー |
QZTGAMKKSOLPRY-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N(C)C(=O)C1=NC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)


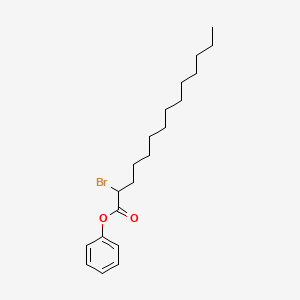
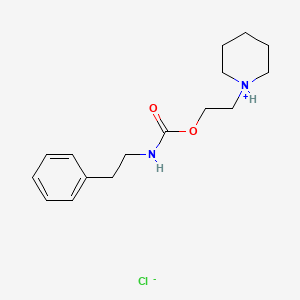
![2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole](/img/structure/B13744369.png)


![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

